2,4-dichloro-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
2,4-dichloro-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a benzoxazole moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with 5-chloro-1,3-benzoxazole-2-amine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols and benzoxazoles.
Scientific Research Applications
2,4-dichloro-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methoxy-1,3,5-triazine: Another compound with similar chlorine substitution but different functional groups.
2,4-Dichloro-6-nitrophenol: Shares the dichlorophenol core but has a nitro group instead of the benzoxazole moiety.
Uniqueness
2,4-dichloro-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to its combination of chlorine atoms and the benzoxazole group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C20H11Cl3N2O2 |
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Molecular Weight |
417.7 g/mol |
IUPAC Name |
2,4-dichloro-6-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-13-4-5-18-17(9-13)25-20(27-18)11-2-1-3-15(7-11)24-10-12-6-14(22)8-16(23)19(12)26/h1-10,26H |
InChI Key |
ZMCZPWGPJQTNER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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